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Get Quote

N-Undecanoylglycine is a bacterial metabolite that has been identified as a key signaling molecule

activating a specific antimicrobial immune response in intestinal Tuft-2 cells [1].

Chemical Properties [2]:

Common Name: N-Undecanoylglycine
IUPAC Name: 2-undecanamidoacetic acid
Chemical Formula: C13H25NO3

Average Molecular Weight: 243.3425 g/mol
SMILES: CCCCCCCCCCC(=O)NCC(O)=O

Class: N-acyl-alpha amino acid (specifically, an acylglycine with an 11-carbon fatty acid chain)

Known Bioactivity & Signaling Role [1]:

Sensing Cell: Intestinal Tuft-2 cells (identified by signature marker Sh2d6).

Receptor: Vomeronasal receptor Vmn2r26.
Signaling Pathway: N-Undecanoylglycine binds to Vmn2r26, activating a G-protein-coupled
receptor (GPCR)-Phospholipase C gamma2 (PLCγ2)-Ca2+ signaling axis.
Downstream Effects:

Production of Prostaglandin D2 (PGD2).
PGD2 enhances mucus secretion from goblet cells, providing a mechanism for bacterial

eradication.
Promotes expression of transcription factor SpiB, which drives Tuft-2 cell development and

expansion during bacterial challenge.

Key Experimental Protocols and Parameters
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Based on the current research, here are the core methodologies for studying N-Undecanoylglycine

bioactivity.

Cell-Based Calcium Assay (for Vmn2r26 Activation)

This assay detects the primary signaling event upon metabolite reception.

Parameter Specification

Objective Detect intracellular Ca2+ flux in Tuft-2 cells in response to N-Undecanoylglycine [1].

Cell Type CD45+ intestinal Tuft-2 cells (primary or cultures).

Stimulus N-Undecanoylglycine (working concentration needs empirical determination; start
with a dilution series e.g., 1nM-100µM).

Detection
Method

Calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) or genetically encoded
calcium indicators (GECIs).

Key Controls Vehicle control (e.g., DMSO), Vmn2r26 antagonist/inhibitor control, cells not
expressing Vmn2r26.

PGD2 Measurement Workflow

This protocol quantifies a major downstream effector of the pathway.

Step Protocol Detail

1. Cell Stimulation Treat Tuft-2 cells (or co-cultures with goblet cells) with N-Undecanoylglycine for a
defined period (e.g., 30-120 minutes) [1].

2. Sample
Collection

Collect cell culture supernatant. Centrifuge to remove debris.
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Step Protocol Detail

3. PGD2
Quantification

Use a specific immunoassay for measurement. Recommended Method:
Enzyme Immunoassay (EIA) or ELISA specific for PGD2 [1].

4. Data Analysis Normalize PGD2 concentration to total cell protein or cell count. Compare to
untreated and inhibitor-controlled samples.

Functional Assessment of Bacterial Immunity

This outlines a broader experiment to confirm the functional biological outcome.

Component Description

In Vivo Model Use mice where Tuft-2 cells can be depleted (e.g., via diphtheria toxin system in
cell-specific lineages) and wild-type controls [1].

Infection
Challenge

Infect mice with relevant bacteria (e.g., Salmonella Typhimurium or Citrobacter
rodentium).

Metabolite
Administration

Provide N-Undecanoylglycine (e.g., via drinking water or gavage) pre- and post-
infection.

Readouts Pathogen Burden: CFU counts in feces, mesenteric lymph nodes, spleen, and
liver. Host Response: Histology for goblet cell mucus, immunohistochemistry for

Tuft-2 cell markers, cytokine/PGD2 levels.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, created with Graphviz, illustrate the signaling pathway and a generalized

experimental workflow.
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Bioactivity Assay Standardization Workflow
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Frequently Asked Questions and Troubleshooting

Q1: My calcium assay shows high background noise. How can I improve the signal-to-noise ratio?

Confirm Cell Viability: Ensure cells are >90% viable before assay. High background can be caused
by dead/dying cells.

Optimize Dye Loading: Follow dye manufacturer's protocol precisely. Consider factors like loading
temperature (room temp vs. 37°C), duration, and the use of probenecid to inhibit dye leakage.

Include Proper Controls: Run a vehicle control (e.g., DMSO at the same concentration used for the
metabolite) to establish your baseline. Include a positive control (e.g., known GPCR agonist) to

confirm system functionality.
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Validate Receptor Specificity: Use a selective Vmn2r26 antagonist if available, or cells lacking

Vmn2r26, to confirm the signal is specific [1].

Q2: I cannot detect PGD2 in the cell culture supernatant. What could be wrong?

Check Assay Sensitivity: The EIA/ELISA kit may not be sensitive enough. Confirm the kit's lower

detection limit and concentrate your supernatant if necessary (e.g., using centrifugal filters).
Optimize Stimulation Time: PGD2 production may be transient. Perform a time-course experiment

(e.g., from 15 min to 4 hours) to capture the peak production time [1].
Inhibit Degradation: PGD2 is unstable. Add a cyclooxygenase inhibitor (like indomethacin) to the

collection tube immediately after supernatant is collected to prevent further synthesis/degradation.
Use a Co-culture System: PGD2's primary role may be paracrine signaling to goblet cells. Consider

setting up a Tuft-2 cell/goblet cell co-culture to better recapitulate the physiological pathway [1].

Q3: How can I ensure my N-Undecanoylglycine stock solution is stable and active?

Proper Solubilization: N-Undecanoylglycine is likely soluble in DMSO. Prepare a high-

concentration stock (e.g., 100 mM) in anhydrous DMSO, aliquot it into single-use vials to avoid
freeze-thaw cycles, and store at -80°C.

Verify Purity: Source the compound from a reputable chemical supplier. If possible, check its purity
upon receipt via HPLC or LC-MS, especially after long-term storage.

Functional Validation: Regularly use a standardized positive control (e.g., a known active aliquot of
N-Undecanoylglycine) in your calcium flux assay to confirm the bioactivity of your working stocks

over time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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